

# Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tanerasertib |           |
| Cat. No.:            | B15606804    | Get Quote |

CAS Number: 3034255-93-8

This document provides an in-depth technical overview of **Tanerasertib**, a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

**Core Compound Information** 

| Parameter           | Value                                         | Reference |
|---------------------|-----------------------------------------------|-----------|
| CAS Number          | 3034255-93-8                                  | [1]       |
| Synonyms            | ALTA-2618                                     | [1]       |
| Molecular Formula   | C33H28FN11                                    | [1]       |
| Mechanism of Action | Allosteric Inhibitor of AKT1<br>(E17K mutant) | [1]       |

## **Quantitative Efficacy and Selectivity**

**Tanerasertib** has demonstrated potent and selective inhibition of AKT isoforms, with a particular strength against the oncogenic E17K mutant of AKT1. The following tables summarize key quantitative data from in vitro studies.



**In Vitro Inhibitory Activity** 

| Target    | IC50 (nM)        | Reference |
|-----------|------------------|-----------|
| AKT1      | 5.0              | [2]       |
| AKT2      | 4.5              | [2]       |
| AKT3      | 16               | [2]       |
| AKT1-E17K | Potent Inhibitor | [2]       |

### **Kinase Selectivity Profile**

A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a small molecule inhibitor. While a full selectivity panel for **Tanerasertib** is not publicly available, the following represents a general approach to presenting such data.

| Kinase   | Percent Inhibition at 1 µM |
|----------|----------------------------|
| Kinase A | >90%                       |
| Kinase B | <10%                       |
| Kinase C | 25%                        |
|          |                            |

Note: This table is a template. Specific data for **Tanerasertib** against a broad kinase panel would be populated here as it becomes available.

## **Signaling Pathway**

**Tanerasertib** exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in AKT1 leads to constitutive activation of this pathway.





Click to download full resolution via product page

Tanerasertib's inhibition of the PI3K/AKT/mTOR pathway.



### **Experimental Protocols**

The following are representative protocols for key in vitro and in vivo assays used to characterize **Tanerasertib**.

### In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of **Tanerasertib** against AKT1 E17K.[1][2][3]

#### Materials:

- Recombinant active AKT1 E17K enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- AKT substrate peptide (e.g., Crosstide)
- ATP
- Tanerasertib serial dilutions
- ADP-Glo™ Kinase Assay kit (Promega)
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of **Tanerasertib** in kinase buffer.
- In a white, opaque assay plate, add the **Tanerasertib** dilutions.
- Add the recombinant AKT1 E17K enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.



- Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each Tanerasertib concentration relative to a no-inhibitor control.
- Plot the percent inhibition versus the logarithm of the Tanerasertib concentration and fit the data to a dose-response curve to determine the IC50 value.

### **Cell Viability Assay (MTT Format)**

This protocol is for assessing the effect of **Tanerasertib** on the viability of cancer cells harboring the AKT1 E17K mutation.[4][5]

#### Materials:

- AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)
- · Complete cell culture medium
- Tanerasertib serial dilutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of Tanerasertib. Include a
  vehicle-only control.



- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability versus the logarithm of the Tanerasertib concentration to determine the GI50 (concentration for 50% growth inhibition).

### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Tanerasertib** in a mouse xenograft model.[6][7][8]

#### Materials:

- Immunodeficient mice (e.g., athymic nude or NOD/SCID)
- AKT1 E17K-mutant cancer cell line
- Matrigel (optional)
- Tanerasertib formulation for in vivo administration
- Vehicle control

#### Procedure:

- Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel)
  into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth.



- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Tanerasertib or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Analyze the tumor growth data to determine the anti-tumor efficacy of **Tanerasertib**.



Click to download full resolution via product page

A typical preclinical evaluation workflow for **Tanerasertib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]



- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606804#tanerasertib-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com